![molecular formula C15H18FN3O B2441172 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine CAS No. 1007029-88-0](/img/structure/B2441172.png)
4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is further substituted with a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a morpholine ring and a pyrazole ring, both of which are common structures in medicinal chemistry . The fluorophenyl group is a common substituent that can enhance the biological activity of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the morpholine and pyrazole rings, as well as the fluorophenyl group. The nitrogen atoms in the rings and the fluorine atom in the fluorophenyl group are likely sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine and pyrazole rings, as well as the fluorophenyl group, would likely impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study by Mamatha S.V et al. (2019) synthesized a similar compound, focusing on its crystal structure and biological activity. Their work included detailed characterization using NMR, IR, and Mass spectral studies.
- Another research by Wan-Sin Loh et al. (2013) involved the synthesis of pyrazole compounds with fluorophenyl groups, characterizing their structures via X-ray single crystal structure determination.
Biological Activity
- The compound synthesized by Mamatha S.V et al. showed remarkable anti-tuberculosis activity and superior anti-microbial activity. This indicates its potential in developing treatments for bacterial infections.
- In the context of cancer research, Zhi-hua Tang and W. Fu (2018) synthesized a derivative with notable inhibition effects on various cancer cell lines.
- The research by Raquib Alam et al. (2016) on pyrazole derivatives, including similar compounds, revealed significant topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines.
- Another study by Sabine Kuettel et al. (2007) showed that derivatives of this compound exhibited moderate to very good activity against various parasitic strains, including Trypanosoma and Leishmania donovani.
Safety and Hazards
Zukünftige Richtungen
Given the diverse biological activities of compounds with similar structures, this compound could be a promising candidate for further study in drug discovery . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological models .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolines and their derivatives have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to a range of biological and pharmacological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c16-14-3-1-12(2-4-14)15-13(11-17-18-15)5-6-19-7-9-20-10-8-19/h1-4,11H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYPBJFAMIIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2441089.png)
![N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2441091.png)
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2441092.png)
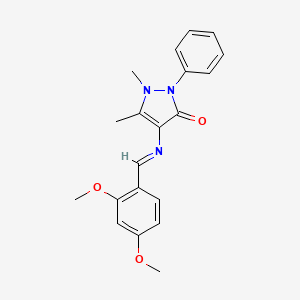

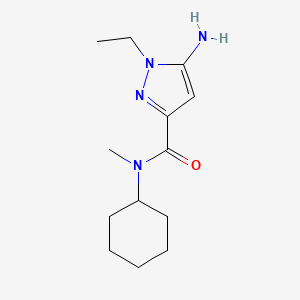
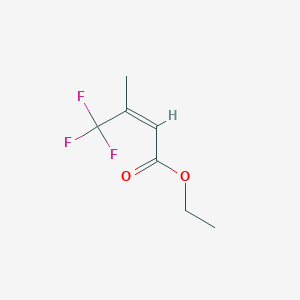
![N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2441103.png)
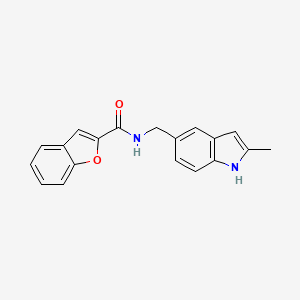
![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)
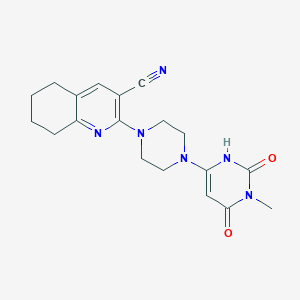

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2441112.png)
